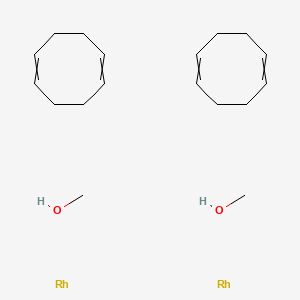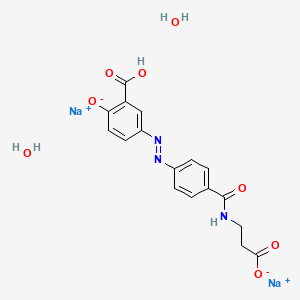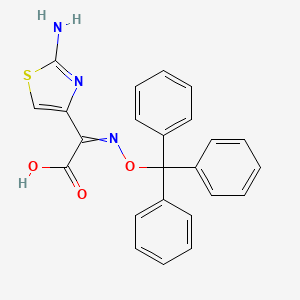
2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide is an organic compound characterized by the presence of fluorine, hydroxy, and methoxy functional groups attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide typically involves electrophilic fluorination, where a carbon-centered nucleophile reacts with an electrophilic source of fluorine. Common fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the nitro group results in amines.
Scientific Research Applications
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-hydroxybenzoic acid: Similar in structure but lacks the methoxy and carboximidamide groups.
2-fluoro-N-hydroxy-6-methoxybenzimidoyl chloride: A related compound with a chloride substituent instead of the carboximidamide group.
Uniqueness
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and hydroxy groups enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(9)7(6)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
NUAMFEJESLRGQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)



![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)

![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)



![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)

